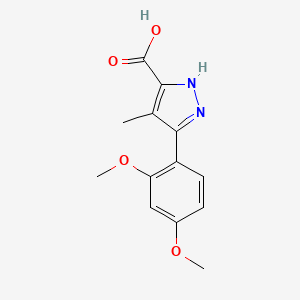

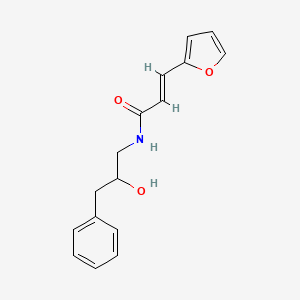

![molecular formula C12H11ClN2O2 B2398148 4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride CAS No. 20806-94-4](/img/structure/B2398148.png)

4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,9-Dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride (4,9-DHPIC-HCl) is a synthetic compound derived from pyridine and indole. It is a white crystalline solid with a molecular weight of 298.77 g/mol and a melting point of 181-183°C. 4,9-DHPIC-HCl is used extensively in scientific research and laboratory experiments due to its unique properties.

Aplicaciones Científicas De Investigación

Synthesis of Novel Antidiabetic Agents

Research by Choudhary et al. (2011) has highlighted the synthesis of tryptoline-3-carboxylic acid derivatives as potential antidiabetic agents. These derivatives, including 2-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid, were synthesized and demonstrated potent antidiabetic activity in streptozotocin-induced diabetic rats. This underscores the utility of the core structure in developing new treatments for diabetes through chemical modification and synthesis of related compounds (Choudhary, Kohli, Kumar, & Joshi, 2011).

Antitumor Activity

Nguyen et al. (1990) reported on the synthesis and antitumor activity of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, showcasing the potential of pyridoindole derivatives as antineoplastic agents. These compounds were synthesized through the thermal Fischer indolization of hydrazones and tested for antitumor activity both in vitro and in vivo, revealing promising antineoplastic properties (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).

Fluorescence Studies and Pharmaceutical Applications

Kumar, Rao, and Nagarajan (2012) developed a method for synthesizing biologically and pharmaceutically active core structures containing a new class of 4-hydroxy-α-carbolines, dihydropyrido[2,3-b]indoles, and pyrimidoindoles. These compounds were synthesized via Pd-catalyzed amidation and cyclizations, with fluorescence studies indicating good quantum yields. This research demonstrates the compound's potential in the development of fluorescent markers or therapeutic agents with specific biological activities (Kumar, Rao, & Nagarajan, 2012).

Carcinogenicity Studies

Research on the metabolic activation of tobacco carcinogens such as 2-Amino-9H-pyrido[2,3-b]indole (AαC) implicates UDP-glucuronosyltransferases in the bioactivation process, leading to DNA adduct formation. This study by Tang et al. (2012) provides insight into the carcinogenic potential of pyrido[3,4-b]indole derivatives in smokers, offering a biochemical mechanism for the elevated risk of liver and digestive tract cancers. This research underscores the importance of understanding the metabolic pathways of potential carcinogens for the development of cancer prevention strategies (Tang, LeMaster, Nauwelaërs, Gu, Langouët, & Turesky, 2012).

Mecanismo De Acción

Target of Action

Indole derivatives, which nsc623955 is a part of, are known to play a significant role in cell biology . They are biologically active compounds used in the treatment of various disorders, including cancer and microbial infections .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The molecular weight of nsc623955 is 17021 , which might influence its bioavailability.

Result of Action

Indole derivatives are known for their broad-spectrum biological activities .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of NSC623955 are largely derived from its indole core. Indole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules

Molecular Mechanism

The molecular mechanism of action of NSC623955 is not well-defined. Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2.ClH/c15-12(16)10-5-8-7-3-1-2-4-9(7)14-11(8)6-13-10;/h1-4,6,10,14H,5H2,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOFENHROGHQRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=CC2=C1C3=CC=CC=C3N2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20806-94-4 |

Source

|

| Record name | 3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2398067.png)

![5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2398072.png)

![7-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2398074.png)

![1-ethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2398076.png)

![N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2398077.png)

![2-([1,1'-biphenyl]-4-yl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2398079.png)

![4-(4-{[4-(2-Fluorophenyl)piperazino]carbonyl}phenyl)-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2398086.png)

![2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile](/img/structure/B2398087.png)